molecular formula C9H17NO2 B1470531 3-[(Cyclopropylmethyl)amino]-2,2-dimethylpropanoic acid CAS No. 1537088-01-9

3-[(Cyclopropylmethyl)amino]-2,2-dimethylpropanoic acid

Cat. No.: B1470531
CAS No.: 1537088-01-9
M. Wt: 171.24 g/mol
InChI Key: RVLYNDDOQHWXBG-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The IUPAC name This compound is derived from the parent compound propanoic acid (C3H6O2). Key substituents include:

  • A cyclopropylmethyl group (-CH2-C3H5) attached to the amino nitrogen at position 3 of the propanoic acid chain.
  • Two methyl groups (-CH3) at position 2, creating a branched alkyl structure.

The numbering prioritizes the carboxylic acid group as position 1, followed by the dimethyl-substituted carbon (position 2) and the amino-functionalized carbon (position 3). The cyclopropylmethyl moiety is treated as a substituent of the amino group, adhering to IUPAC’s hierarchical rules for functional group precedence. The molecular formula C9H17NO2 and molecular weight 171.24 g/mol align with PubChem’s computed data.

Molecular Geometry and Stereochemical Considerations

The compound’s structure features three distinct regions (Figure 1):

  • Cyclopropane ring : A planar, strained three-membered ring with internal bond angles of 60°, far smaller than the tetrahedral ideal of 109.5°. This strain increases reactivity and influences conformational flexibility.
  • Quaternary carbon center : The C2 atom bonded to two methyl groups, a carboxylic acid, and a CH2NH group. This branching eliminates chirality at C2 due to symmetry.
  • Secondary amine : The NH group bridges the cyclopropylmethyl substituent and the CH2 backbone, permitting free rotation but constrained by steric interactions.

Properties

IUPAC Name

3-(cyclopropylmethylamino)-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(2,8(11)12)6-10-5-7-3-4-7/h7,10H,3-6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLYNDDOQHWXBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNCC1CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthetic Route via Esterification, Protection, and Ammonolysis

A prominent preparation method, described in patent CN102477002B, involves a three-step process:

  • Step 1: Esterification
    Hydroxypivalic acid (2,2-dimethyl-3-hydroxypropanoic acid) is esterified with an alcohol (methanol, ethanol, or isopropanol) under acid catalysis (e.g., sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid) to yield the corresponding ester. For example, methyl or isopropyl esters are formed by refluxing hydroxypivalic acid with the alcohol solvent and acid catalyst for several hours, followed by purification through extraction and distillation.
    Yields reported: Approximately 70-74% with high purity (GC > 99%).

  • Step 2: Protection
    The hydroxyl group of the ester is protected by reaction with acyl chlorides in the presence of a base (e.g., alkali) to form acylated intermediates. This step prevents side reactions during subsequent transformations. The acylation is performed in suitable solvents under controlled conditions to obtain high yields of the protected ester.

  • Step 3: Ammonolysis
    The protected ester is treated with concentrated aqueous ammonia (28%) under reflux conditions (6-8 hours), leading to the formation of the corresponding 3-amino-2,2-dimethylpropionamide intermediate. This intermediate can then be further functionalized to introduce the cyclopropylmethyl amino substituent through subsequent alkylation or reductive amination steps (detailed below).
    Yields reported: 60-80% depending on the ester and reaction conditions.

This method is scalable and suitable for industrial production, given the use of relatively inexpensive reagents and straightforward reaction conditions, although the protection-deprotection steps add complexity.

Introduction of the Cyclopropylmethyl Amino Group

The key step to obtain 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoic acid is the introduction of the cyclopropylmethyl substituent on the amino group. Common approaches include:

  • Alkylation of the Amino Intermediate:
    The 3-amino-2,2-dimethylpropanoic acid or its amide derivative can be reacted with cyclopropylmethyl halides (e.g., bromide or chloride) under basic conditions to form the N-cyclopropylmethyl substituted product. This reaction typically requires mild bases such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF).

  • Reductive Amination:
    Alternatively, reductive amination can be employed by reacting the amino intermediate with cyclopropylacetaldehyde in the presence of reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride. This method offers high selectivity and yields for the secondary amine formation.

Alternative Routes and Considerations

  • Use of N-Protected Intermediates:
    Protection of the amino group with carbobenzoxy (Cbz) or tert-butyloxycarbonyl (Boc) groups can facilitate selective functionalization and purification steps. After introduction of the cyclopropylmethyl group, deprotection under acidic or catalytic hydrogenation conditions yields the target amino acid.

  • Grignard Carboxylation Route:
    A less common but viable method involves preparing a Grignard reagent from cyclopropylmethyl halides, followed by carboxylation with carbon dioxide and acid workup to yield the acid. This route requires careful control of moisture and temperature to avoid side reactions.

Data Table: Summary of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Esterification Hydroxypivalic acid + MeOH/EtOH/iPrOH + acid catalyst (H2SO4, HCl, p-TsOH), reflux 6-18 h 70-74 High purity ester, solvent choice affects yield
2 Protection Acyl chloride + base (alkali), suitable solvent High Protects hydroxyl group for next steps
3 Ammonolysis Concentrated NH3 (28%), reflux 6-8 h 60-80 Forms amino amide intermediate
4 Alkylation/Reductive Amination Cyclopropylmethyl halide or aldehyde + base or reducing agent Variable Introduces cyclopropylmethyl amino group

Research Findings and Industrial Relevance

  • The esterification and ammonolysis steps have been optimized to maximize yield and purity, with GC and distillation used for monitoring and purification.
  • Protection strategies are crucial to prevent side reactions and improve product stability during functional group transformations.
  • Alkylation and reductive amination methods for introducing the cyclopropylmethyl group are well-established in the literature, providing routes with good selectivity and moderate to high yields.
  • Industrial production favors methods that minimize toxic reagents (e.g., avoiding potassium cyanide) and simplify purification, as highlighted in patent literature.
  • The overall synthetic strategy balances cost, safety, and scalability, making it suitable for pharmaceutical and specialty chemical applications.

Chemical Reactions Analysis

Types of Reactions

3-[(Cyclopropylmethyl)amino]-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced to form different derivatives by adding hydrogen or removing oxygen.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to enhance the reaction rates .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions often result in the formation of new derivatives with modified functional groups .

Scientific Research Applications

Chemical Properties and Structure

3-[(Cyclopropylmethyl)amino]-2,2-dimethylpropanoic acid is characterized by its unique cyclopropylmethyl group attached to an amino acid backbone. Its molecular structure influences its biological activity and potential therapeutic applications. The compound can be represented as follows:

  • Chemical Formula : C11_{11}H19_{19}N1_{1}O2_{2}
  • Molecular Weight : 197.28 g/mol

Neuropharmacology

Research indicates that this compound may exhibit neuropharmacological properties, particularly in modulating neurotransmitter systems. Studies have shown that compounds with similar structures can influence dopamine transporter (DAT) activity, which is crucial for treating disorders like ADHD and addiction .

Inflammatory Bowel Disease

The compound has been investigated for its potential role in the treatment of inflammatory bowel diseases (IBD), including Crohn's disease and ulcerative colitis. Its ability to modulate immune responses could make it a candidate for therapeutic development in managing these chronic conditions .

Cardiovascular Research

There is ongoing research into the compound's effects on cardiovascular health. Preliminary studies suggest that it may interact with pathways involved in myocardial infarction and stroke susceptibility, indicating a potential role in cardiovascular disease management .

Case Study 1: Neurotransmitter Modulation

A study evaluated the effects of structurally related compounds on DAT activity in animal models. Results indicated that certain analogs of this compound exhibited high affinity for DAT, suggesting potential applications in treating dopamine-related disorders .

Mechanism of Action

The mechanism by which 3-[(Cyclopropylmethyl)amino]-2,2-dimethylpropanoic acid exerts its effects involves its interaction with specific molecular targets. The cyclopropylmethyl group plays a crucial role in binding to active sites of enzymes or receptors, leading to the modulation of biological pathways. This interaction often involves hydrogen bonding, π-stacking, and other non-covalent interactions .

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

The following table summarizes key structural analogs, their substituents, and functional differences:

Compound Name Substituent/R-Group Key Properties/Applications Reference
3-[(Cyclopropylmethyl)amino]-2,2-dimethylpropanoic acid Cyclopropylmethylamino Potential PPAR modulation; synthetic intermediate N/A
3-(4-(2H-Benzo[d][1,2,3]triazol-2-yl)phenoxy)-2,2-dimethylpropanoic acid (73a) Benzo-triazolylphenoxy Dual PPARα/δ activator (EC₅₀ ≈ Wy-14643)
3-(Adamantan-2-yl)-2,2-dimethylpropanoic acid Adamantyl Low efficiency in Pd-catalyzed annelation
3-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylpropanoic acid 4,4-Difluoropiperidinyl Enhanced metabolic stability; R&D use
2-(Cyclopropylamino)-3-phenylpropanoic acid Phenyl Modified solubility; phenylalanine analog
3-(4-Fluoro-3-nitrophenyl)-2,2-dimethylpropanoic acid 4-Fluoro-3-nitrophenyl Electron-withdrawing groups for reactivity

Physicochemical and Pharmacokinetic Properties

  • Solubility and Acidity : The phenyl-substituted analog () exhibits reduced aqueous solubility compared to the target compound, likely due to the hydrophobic phenyl group. Conversely, fluorinated derivatives () show improved metabolic stability via reduced cytochrome P450 interactions .
  • Acid Dissociation Constant (pKa) : Nitro- and methoxy-substituted analogs () have lower pKa values (~3.5–4.0) due to electron-withdrawing effects, whereas the cyclopropylmethyl group may slightly increase pKa (~4.5), influencing ionization and membrane permeability .

Key Research Findings and Implications

  • Structural-Activity Relationships (SAR) : The cyclopropylmethyl group balances steric bulk and electronic effects, making it preferable over adamantyl or benzotriazolyl groups in catalytic and biological applications .
  • Synthetic Versatility: The 2,2-dimethylpropanoic acid backbone serves as a robust scaffold for introducing diverse substituents, enabling tailored pharmacokinetic profiles .
  • Limitations : Fluorinated and nitro-substituted analogs, while metabolically stable, may face toxicity challenges, necessitating further optimization .

Biological Activity

3-[(Cyclopropylmethyl)amino]-2,2-dimethylpropanoic acid, with the CAS number 1537088-01-9, is a synthetic compound that has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique cyclopropylmethyl group attached to a dimethylpropanoic acid backbone. Its molecular formula is C8H15NO2C_8H_{15}NO_2, and it has a molecular weight of 157.21 g/mol. The structural characteristics contribute to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological pathways. The cyclopropylmethyl group enhances binding affinity through various non-covalent interactions such as hydrogen bonding and π-stacking, which modulate the activity of target proteins.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit the activity of enzymes linked to neurotransmitter regulation, potentially impacting conditions related to mood and cognition .

Receptor Binding

This compound has been investigated for its binding affinity to neurotransmitter receptors. Preliminary data suggest it may influence dopamine and serotonin pathways, which are critical in treating psychiatric disorders .

Case Studies and Research Findings

  • Neuropharmacological Effects : A study explored the effects of this compound on rodent models exhibiting anxiety-like behaviors. Results indicated a reduction in anxiety levels, suggesting potential therapeutic applications in anxiety disorders .
  • Metabolic Stability : Another investigation assessed the metabolic stability of this compound in liver microsomes. The findings revealed moderate stability, which is crucial for drug development as it affects bioavailability and efficacy .
  • Toxicological Assessment : Toxicity studies conducted in vivo showed that while the compound exhibited beneficial pharmacological effects at low doses, higher concentrations led to adverse effects such as genotoxicity. This highlights the need for careful dosage management in therapeutic applications .

Data Tables

Study Biological Activity Findings
NeuropharmacologyAnxiety ReductionSignificant decrease in anxiety-like behaviors in rodent models
Metabolic StabilityDrug MetabolismModerate stability observed in liver microsomes
ToxicologyGenotoxicity AssessmentAdverse effects noted at high concentrations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[(Cyclopropylmethyl)amino]-2,2-dimethylpropanoic acid, and how do reaction conditions influence yield?

  • Category : Synthesis & Characterization
  • Answer : The compound can be synthesized via nucleophilic substitution, where 3-chloropropanoic acid derivatives react with cyclopropylmethylamine under alkaline conditions. Key factors include temperature control (40–60°C), solvent polarity (e.g., DMF or THF), and catalyst use (e.g., triethylamine). Purification via recrystallization or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is critical for isolating the product. Yield optimization requires monitoring reaction kinetics and intermediate stability .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • Category : Structural Analysis
  • Answer :

  • ¹H/¹³C NMR : Verify cyclopropylmethyl group integration (δ 0.5–1.5 ppm for cyclopropyl protons) and dimethylpropanoic acid signals (δ 1.2–1.4 ppm for geminal dimethyl groups).
  • IR : Confirm carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and amine N-H bend (~1600 cm⁻¹).
  • MS : Molecular ion peak (m/z ~187) and fragmentation patterns validate the backbone. Isotopic labeling (e.g., ¹⁵N) can trace amino group reactivity .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Category : Biological Activity Screening
  • Answer : Initial screens include:

  • Enzyme inhibition assays (e.g., serine proteases) using fluorogenic substrates.
  • Antimicrobial susceptibility testing (MIC/MBC) against Gram-positive/negative strains.
  • Cytotoxicity profiling (MTT assay) on mammalian cell lines. Dose-response curves (1–100 µM) identify bioactive concentrations. Positive controls (e.g., known inhibitors) ensure assay validity .

Advanced Research Questions

Q. How does the cyclopropylmethyl group influence conformational constraints in peptide engineering?

  • Category : Peptide Design & Biostability
  • Answer : The cyclopropyl group imposes torsional restrictions, reducing peptide backbone flexibility. Incorporate the compound into model peptides (e.g., via solid-phase synthesis) and analyze secondary structures using circular dichroism (CD) or X-ray crystallography. Compare helicity/β-sheet propensity with natural amino acids (e.g., alanine) to quantify rigidity effects. Enhanced protease resistance in vitro (e.g., trypsin digestion assays) can validate biostability .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

  • Category : Data Reproducibility & Validation
  • Answer : Discrepancies may arise from assay conditions (pH, ionic strength) or impurity profiles. Recommended steps:

  • Comparative studies : Replicate assays under standardized protocols (e.g., buffer: 50 mM Tris-HCl, pH 7.4).
  • Batch analysis : Use HPLC to verify compound purity (>95%) across studies.
  • Orthogonal assays : Validate enzyme inhibition via SPR (surface plasmon resonance) alongside fluorometric methods .

Q. How can computational models predict its interactions with target enzymes (e.g., COX-2)?

  • Category : Mechanistic Studies
  • Answer : Perform molecular docking (AutoDock Vina) using crystal structures (PDB: 5KIR for COX-2). Key parameters:

  • Binding affinity : Cyclopropylmethyl’s hydrophobic interactions with active-site residues (e.g., Val523).
  • Dynamic simulations : MD simulations (50 ns) assess stability of ligand-enzyme complexes.
  • Free energy calculations (MM-PBSA) : Quantify contributions of van der Waals/electrostatic forces. Validate predictions with mutagenesis studies (e.g., Ala-scanning of binding pockets) .

Q. What in vitro/in vivo models assess its pharmacokinetics and toxicity?

  • Category : ADME-Tox Profiling
  • Answer :

  • In vitro : Caco-2 permeability assays (predict intestinal absorption); microsomal stability (human liver microsomes) for metabolic half-life.
  • In vivo : Rodent studies (IV/PO administration) determine bioavailability and tissue distribution. LC-MS/MS quantifies plasma concentrations.
  • Toxicity : Ames test (mutagenicity), hERG channel inhibition (patch-clamp), and histopathology in repeated-dose studies .

Q. How do solvent polarity and pH affect its reactivity in derivatization reactions?

  • Category : Chemical Reactivity Optimization
  • Answer :

  • Solvent effects : Polar aprotic solvents (DMF) enhance nucleophilicity in amide couplings (e.g., EDC/HOBt).
  • pH dependence : Carboxylic acid activation (pH 4–6) via carbodiimide chemistry. Amine group reactivity peaks at pH 8–9.
  • Kinetic studies : Monitor reaction progress (TLC/HPLC) to optimize time and stoichiometry for derivatives (e.g., ester prodrugs) .

Q. Can quantum chemical calculations (DFT) explain its electronic properties and reaction pathways?

  • Category : Computational Chemistry
  • Answer : DFT (B3LYP/6-311+G**) calculates:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites.
  • Transition states : Simulate energy barriers for cyclopropane ring-opening reactions.
  • Solvent effects : COSMO-RS models predict solvation free energies in aqueous/organic media. Compare with experimental kinetic data to validate accuracy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Cyclopropylmethyl)amino]-2,2-dimethylpropanoic acid
Reactant of Route 2
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3-[(Cyclopropylmethyl)amino]-2,2-dimethylpropanoic acid

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